molecular formula C9H18N2O2 B15149208 Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Cat. No.: B15149208
M. Wt: 186.25 g/mol
InChI Key: QCEDAVMPPLRVEB-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C9H18N2O2. It is a colorless to light yellow liquid that is sensitive to light, air, and heat . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the compound can be prepared by reacting 1-Boc-3-(aminomethyl)azetidine with ethanol and hydrochloric acid to form the hydrochloride salt, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)azetidine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate is unique due to its specific tert-butyl ester group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3

InChI Key

QCEDAVMPPLRVEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)CN

Origin of Product

United States

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